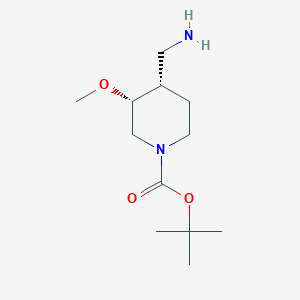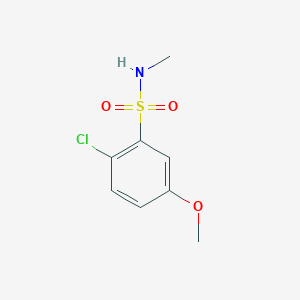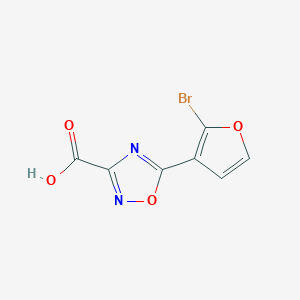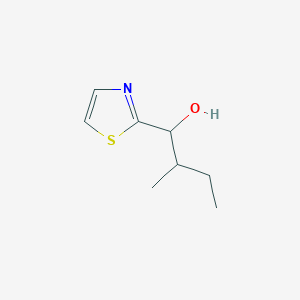
Tert-butyl (r)-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the tetrazole ring and piperidine moiety, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting with the protection of amino groups using tert-butyl carbamate. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the efficiency and selectivity of the protection process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced environmental impact compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: Reactions with oxidizing agents such as KMnO4 and OsO4.
Reduction: Reactions with reducing agents like NaBH4 and LiAlH4.
Substitution: Nucleophilic substitution reactions involving reagents such as RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include bases like LDA and t-BuOK, as well as electrophiles such as RCOCl and RCHO . The reaction conditions can vary depending on the desired transformation, with some reactions requiring anhydrous conditions and others proceeding efficiently in aqueous media.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins and enzymes, thereby modulating their activity . The presence of the tetrazole ring and piperidine moiety contributes to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbanilate: A related compound with a similar tert-butyl carbamate structure.
tert-Butyl (2-aminophenyl)carbamate: Another compound featuring a tert-butyl carbamate group, used in various chemical transformations.
Uniqueness
Tert-butyl ®-(1-((1-(4-(2-(2-(1h-tetrazol-5-yl)ethyl)phenyl)piperidin-1-yl)-1-oxo-5-phenylpentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)carbamate is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. Its applications in diverse fields of research further highlight its versatility and significance.
Eigenschaften
Molekularformel |
C34H47N7O4 |
|---|---|
Molekulargewicht |
617.8 g/mol |
IUPAC-Name |
tert-butyl N-[2-methyl-1-oxo-1-[[(2R)-1-oxo-5-phenyl-1-[4-[2-[2-(2H-tetrazol-5-yl)ethyl]phenyl]piperidin-1-yl]pentan-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C34H47N7O4/c1-33(2,3)45-32(44)36-34(4,5)31(43)35-28(17-11-14-24-12-7-6-8-13-24)30(42)41-22-20-26(21-23-41)27-16-10-9-15-25(27)18-19-29-37-39-40-38-29/h6-10,12-13,15-16,26,28H,11,14,17-23H2,1-5H3,(H,35,43)(H,36,44)(H,37,38,39,40)/t28-/m1/s1 |
InChI-Schlüssel |
GRVALWNASWBZPE-MUUNZHRXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


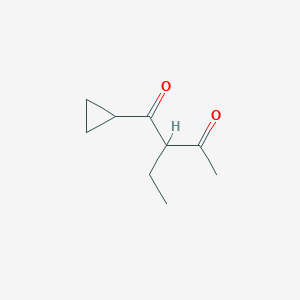

![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)
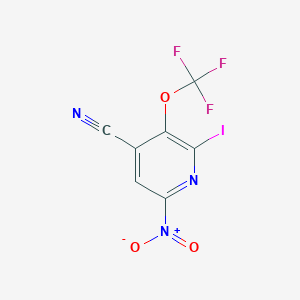
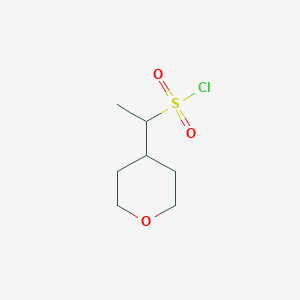

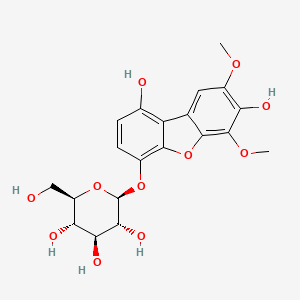
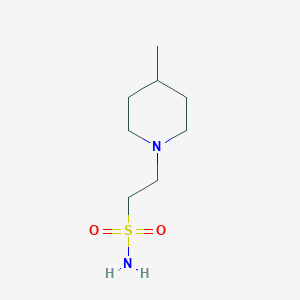
![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13080032.png)
